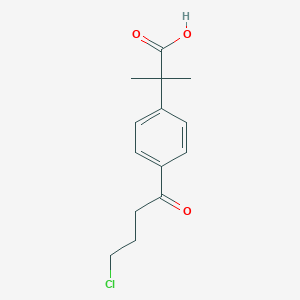

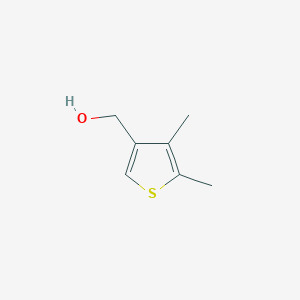

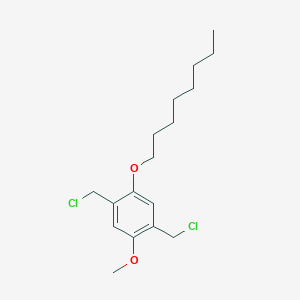

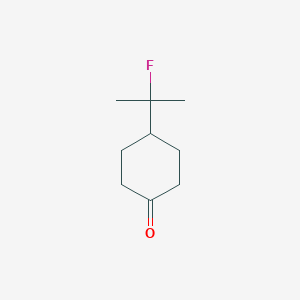

(4,5-Dimethylthiophen-3-yl)methanol

Descripción general

Descripción

(4,5-Dimethylthiophen-3-yl)methanol, also known as DMTM, is an organic compound with a wide range of applications in scientific research. It is used in both in vivo and in vitro studies and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Asymmetric Synthesis : A study by Jung, Ho, and Kim (2000) discusses the synthesis and evaluation of a chiral auxiliary, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, for the asymmetric synthesis of α-hydroxy esters based on bidentate chelation-controlled alkylation of glycolate enolate【Jung, Ho, & Kim, 2000】.

Photochromism in Imidazoles : Bai, Han, Wang, and Meng (2010) synthesized 4,5-diphenyl, 4,5-di(4-methylphenyl), 4,5-di(4-methoxyphenyl)-2-(2,5-dimethylthiophen-3-yl)imidazoles and studied their photochromism in solution upon irradiation【Bai, Han, Wang, & Meng, 2010】.

Application in Nonlinear Optics : Li, Cui, Yang, Tao, Lin, Ye, and Yang (2012) synthesized thienyl-substituted pyridinium salts, including some with structures related to 4,5-dimethylthiophene, and studied their second-order nonlinear optical properties【Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012】.

Catalytic Application in Ethylene Oligomerization : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including 4,5-dihydro-4,4-dimethyloxazol-2-yl)methanol, and applied them in the catalytic oligomerization of ethylene【Kermagoret & Braunstein, 2008】.

Investigations in Homogeneous Catalysis : Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with aldehydes and ketones, including studies related to 4,5-dimethylthiophene, focusing on potential novel platform chemicals【Deutsch, Martin, & Lieske, 2007】.

Synthesis and Characterization in Organic Chemistry : Snyder, Selegue, Dosunmu, Tice, and Parkin (2003) explored the synthesis and reactivity of compounds related to 4,5-dimethylthiophene, including the C,O-dialkylation of Meldrum's acid【Snyder, Selegue, Dosunmu, Tice, & Parkin, 2003】.

Application in Molecular Logic Devices : Ramon, Pappova, Esther, John, and Magri (2015) studied the photophysical properties of triarylpyrazolines, incorporating a format similar to 4,5-dimethylthiophene, as molecular logic devices based on photoinduced electron transfer and internal charge transfer mechanisms【Ramon, Pappova, Esther, John, & Magri, 2015】.

Complexes in Organometallic Chemistry : Polam and Porter (1993) discussed the preparation and characterization of cationic thiophene complexes of iridium and rhodium, examining compounds including 2,5-dimethylthiophene【Polam & Porter, 1993】.

Propiedades

IUPAC Name |

(4,5-dimethylthiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-5-6(2)9-4-7(5)3-8/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJCGFQYTJHIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559052 | |

| Record name | (4,5-Dimethylthiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-Dimethylthiophen-3-yl)methanol | |

CAS RN |

119072-18-3 | |

| Record name | (4,5-Dimethylthiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)

![Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-](/img/structure/B182267.png)